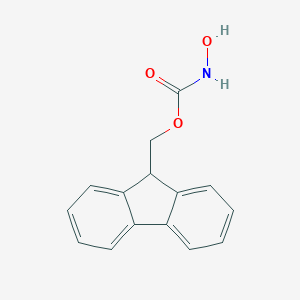

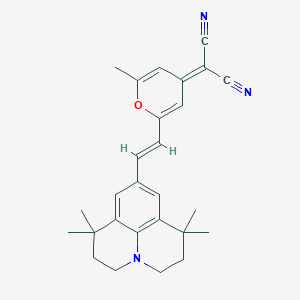

2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to “2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline” typically involves the reaction of specific aniline derivatives with halogenated or methoxy-substituted precursors under controlled conditions. For example, a related compound, 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, was synthesized by reacting pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate, demonstrating the versatility of synthetic routes involving fluorinated and methoxy groups (Pimenova et al., 2003).

Molecular Structure Analysis

The molecular structure of fluorinated and methoxy-substituted anilines has been extensively studied using various analytical techniques, including X-ray crystallography, nuclear magnetic resonance (NMR), and computational methods. These studies reveal the influence of substituents on the molecular conformation and electronic distribution within the molecule. For instance, the analysis of 2-arylseleno-1,3-dithianes provides insights into the conformational preferences of related compounds, emphasizing the role of substituents in determining molecular geometry (Pinto et al., 1986).

Aplicaciones Científicas De Investigación

Phase Behavior and Application Potentials of Ionic Liquids

Research on ionic liquids, especially those with bistriflamide ([NTf2]−) or triflate ([OTf]−) anions, has explored their interactions with aliphatic and aromatic solutes, including aniline and methoxyphenols. These studies highlight the significant effects of anion selection on solubility, demonstrating the potential application of ionic liquids as environmentally friendly solvents with tunable properties. Such solvents could be used for the separation of target molecules or extraction from matrices, indicating a path for "2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline" in enhancing solvent capabilities or in separation technologies (Visak et al., 2014).

Atmospheric Reactivity and SOA Formation

The atmospheric reactivity of methoxyphenols, emitted from lignin pyrolysis, has been a subject of increased attention. The study of their reactivity, including gas-phase, particle-phase, and aqueous-phase reactions, and their potential for secondary organic aerosol (SOA) formation is relevant. Understanding the degradation pathways and kinetics can offer insights into environmental impacts and guide research into the atmospheric behavior of compounds like "2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline" (Liu, Chen, & Chen, 2022).

Lignin Acidolysis and Biomass Conversion

Studies on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds reveal mechanisms that are significantly influenced by the presence of methoxyphenoxy groups. These insights are crucial for biomass conversion processes, suggesting that "2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline" could play a role in the development of new materials or in the conversion of plant biomass to valuable chemicals (Yokoyama, 2015).

Synthesis and Biological Properties of Aniline Derivatives

The synthesis and biological activities of 2-(azolyl)anilines highlight the importance of aniline derivatives in medicinal chemistry. Given its structural features, "2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline" may have potential in the synthesis of biologically active compounds or in the development of new pharmaceuticals (Antypenko et al., 2017).

Safety And Hazards

Safety and hazard analysis involves understanding the potential risks associated with handling and using the compound. This can include toxicity, flammability, and environmental impact.

Direcciones Futuras

Future directions could involve potential applications of the compound, areas for further research, or improvements in synthesis methods.

Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For detailed information, it’s always best to refer to scientific literature and databases. If you have access to a university library, they often have subscriptions to these resources. You can also use search engines like Google Scholar to find relevant papers. Always make sure to evaluate the credibility of your sources.

Propiedades

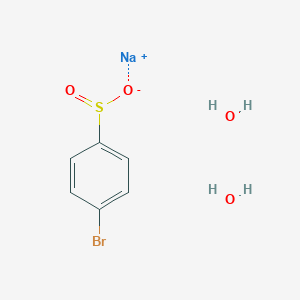

IUPAC Name |

2-(2-methoxyphenoxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2/c1-19-12-4-2-3-5-13(12)20-11-7-6-9(8-10(11)18)14(15,16)17/h2-8H,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNDGRAUAXTKAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371027 | |

| Record name | 2-(2-methoxyphenoxy)-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline | |

CAS RN |

175135-08-7 | |

| Record name | 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-methoxyphenoxy)-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175135-08-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B70767.png)

![1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine](/img/structure/B70775.png)

![1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene](/img/structure/B70777.png)